![molecular formula C7H6N4O2 B2370564 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 438031-05-1](/img/structure/B2370564.png)
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Antimalarial Activity
It is used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This highlights its potential in the development of new treatments for malaria.
HIV Research
The compound is used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This suggests its potential use in HIV research and treatment strategies.
Agriculture and Medicinal Chemistry
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which includes “7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Treatment of Cardiovascular Disorders
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are utilized in the treatment of cardiovascular disorders . This indicates the potential of “7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” in cardiovascular disease research.
Treatment of Type 2 Diabetes
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is found in FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor . This suggests the potential application of “7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” in diabetes research.
Anticancer Research
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is found in numerous compounds with anticancer activity . This indicates the potential use of “7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” in cancer research.
Treatment of Alzheimer’s Disease and Insomnia
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety are reported as potential treatments for Alzheimer’s disease and insomnia . This suggests the potential application of “7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” in neurological research.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It is suggested that similar compounds may exert their effects by binding to specific sites in the cardiovascular system .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization, suggesting a potential impact on viral replication pathways .
Result of Action
Compounds with similar structures have shown moderate antiproliferative activities against three cancer cells .
properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-3-8-7-9-5(6(12)13)10-11(4)7/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMHCANUPPOVPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
438031-05-1 |
Source
|
Record name | 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.